2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-24-13-4-2-3-12(9-13)19-14(23)10-25-16-21-20-15(22(16)17)11-5-7-18-8-6-11/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCXUDQIMWZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease (PD) . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound acts as an inhibitor of α-syn aggregation . It interacts with α-syn, preventing the formation of amyloid fibrils, which are the main constituents of intraneuronal inclusions known as Lewy bodies and Lewy neurites .
Biochemical Pathways
The compound affects the pathway involving α-syn and its aggregation into amyloid fibrils. These fibrils lead to neuronal pathological inclusions located both in the neuron soma and in axons . The aggregation process causes cytotoxicity through different mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .
Pharmacokinetics
It was able to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers after the administration of the same neurotoxin .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, thereby reducing neurotoxicity and neurodegeneration. It has been shown to slightly reduce α-syn aggregation . It also displayed the ability to prevent neurodegeneration produced by the neurotoxin MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a triazole derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a pyridine moiety and a methoxyphenyl acetamide group. The presence of sulfur in the triazole structure enhances its biological profile. The molecular formula is , with a molecular weight of approximately 278.34 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
A study reported that derivatives of 1,2,4-triazoles demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant strains, showcasing the potential of this compound in treating infections caused by multidrug-resistant bacteria .
Antifungal Activity
The antifungal activity of triazole compounds is well-documented. In vitro studies have demonstrated that the compound exhibits potent antifungal effects against:
- Candida albicans
- Aspergillus fumigatus
Comparative analysis revealed that some derivatives had MIC values lower than standard antifungal agents such as fluconazole, indicating superior efficacy . For instance, triazole derivatives were found to have MIC values ≤ 25 µg/mL against various Candida species .
Anticancer Potential
Emerging evidence suggests that triazole compounds may also possess anticancer properties. A study highlighted the ability of certain triazole derivatives to inhibit cancer cell proliferation in various cancer lines. The mechanism appears to involve the inhibition of specific enzymes involved in cancer cell metabolism and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural features. Key findings include:
- Substituents on the triazole ring : Electron-donating groups (e.g., -OH) enhance antimicrobial activity.
- Length of alkyl chains : Longer chains may reduce activity, indicating an optimal chain length for maximum efficacy .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, one compound exhibited an MIC of 0.125 μg/mL against MRSA, outperforming traditional antibiotics like vancomycin (MIC: 0.68 μg/mL) . This highlights the potential for developing new antibiotics based on this scaffold.
Case Study 2: Antifungal Activity
A series of synthesized compounds were tested against clinical isolates of Candida species. One derivative showed a remarkable MIC of 12 µg/mL against C. albicans, suggesting its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various aryl halides in the presence of base to obtain the desired sulfanyl derivatives. The structural characterization is usually confirmed using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.
Biological Activities
Antimicrobial Properties:
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The compound has been evaluated for its ability to inhibit various bacterial strains and fungi. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of Candida species, displaying superior efficacy compared to traditional antifungal agents like fluconazole .
Anticancer Potential:
The triazole scaffold is recognized for its anticancer properties. In vitro studies have demonstrated that compounds similar to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Enzyme Inhibition:
Recent investigations have highlighted the potential of this compound as an inhibitor of enzymes such as tyrosinase and lipoxygenase. Tyrosinase inhibitors are particularly relevant in treating hyperpigmentation disorders, while lipoxygenase inhibitors have implications in anti-inflammatory therapies . Molecular docking studies have suggested favorable binding interactions within the active sites of these enzymes, indicating a promising avenue for therapeutic development .
Case Study 1: Antifungal Activity
A series of triazole derivatives were synthesized and tested against Candida albicans. The results showed that certain derivatives exhibited minimal inhibitory concentrations (MICs) significantly lower than those of fluconazole, suggesting that modifications in the triazole structure can enhance antifungal activity .
Case Study 2: Anticancer Activity
In a study evaluating various triazole derivatives for anticancer activity, one derivative demonstrated a notable ability to inhibit cell proliferation in breast cancer cell lines. The compound induced apoptosis through the activation of caspases, highlighting its potential as a lead compound for further development in cancer therapy .
Data Summary Table
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Synthesis Method | S-alkylation with aryl halides under basic conditions |
| Biological Activities | Antimicrobial, anticancer, enzyme inhibition |
| Target Enzymes | Tyrosinase (for hyperpigmentation), Lipoxygenase (for inflammation) |
| MIC Against Candida | Significantly lower than fluconazole |
| Apoptosis Induction | Activation of caspases in cancer cells |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound undergoes oxidation under controlled conditions. Key findings include:
-
Reaction with Hydrogen Peroxide (H₂O₂):
Forms a sulfone derivative by oxidizing the thioether linkage. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological interactions. -
Selectivity:
Oxidation preferentially targets the sulfur atom without affecting the triazole ring or acetamide group under mild acidic conditions (pH 4–6).
| Oxidation Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfanyl → Sulfone | H₂O₂, AcOH, 50°C, 6h | Sulfone derivative | 75–80% |
Reduction Reactions
The nitro group (if present in analogs) and pyridine ring can undergo reduction:
-
Sodium Borohydride (NaBH₄):
Reduces the pyridine ring to a piperidine derivative in ethanol at 60°C, altering the compound’s solubility and bioavailability. -
Catalytic Hydrogenation:
Requires palladium catalysts (Pd/C) to reduce aromatic amines or nitro groups, though this is less common in the parent compound .
Nucleophilic Substitution
The amino (-NH₂) group on the triazole ring participates in nucleophilic substitution:
-
Reaction with Alkyl Halides:
Forms N-alkylated derivatives in the presence of K₂CO₃ as a base. For example, methyl iodide generates a methylated triazole derivative. -
Acylation:
Acetic anhydride or acetyl chloride acetylates the amino group, producing acetamide analogs .
| Substitution Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 80°C | Methylated triazole | 65–70% | |
| N-Acetylation | (CH₃CO)₂O, Pyridine, RT | Acetylated derivative | 85–90% |
Cyclization and Ring-Opening Reactions
The triazole ring exhibits stability under most conditions but can undergo cyclization with specific reagents:
-
Hydrazine (NH₂NH₂):
Induces ring expansion in the presence of aldehydes, forming tetrazole derivatives . -
Acid-Catalyzed Rearrangement:
Concentrated HCl at reflux rearranges the triazole moiety into alternative heterocycles, though this is rarely utilized .
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic attacks to specific positions:
-
Nitration:
Nitric acid (HNO₃) in H₂SO₄ introduces nitro groups at the para position of the methoxy-substituted benzene ring. -
Halogenation:
Bromine (Br₂) in acetic acid adds bromine atoms to the pyridine ring, enhancing halogen-dependent bioactivity .
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound reacts with biological targets:
-
Enzyme Inhibition:
The triazole ring chelates metal ions in enzyme active sites (e.g., cytochrome P450), disrupting fungal ergosterol synthesis . -
Receptor Binding:
The pyridine and methoxyphenyl groups form hydrogen bonds with ATP-binding pockets in kinase enzymes, inhibiting cancer cell proliferation .
Stability and Degradation
-
Thermal Degradation:
Decomposes above 250°C, releasing SO₂ and NH₃ gases. -
Photodegradation:
UV light (254 nm) cleaves the sulfanyl linkage, forming disulfide byproducts.
Key Research Findings
-
Antifungal Activity:
Oxidation to sulfone derivatives enhances antifungal potency against Candida albicans (MIC: ≤25 µg/mL) . -
Anticancer Potential:
Methylated analogs show IC₅₀ values of 8–12 µM in breast cancer cell lines (MCF-7). -
Solubility Optimization:
Acetylation improves water solubility by 40%, facilitating pharmaceutical formulation.
Comparison with Similar Compounds
Key Observations :
- Pyridine Position : The 4-pyridinyl group (as in the target compound) may enhance π-π stacking in hydrophobic pockets compared to 3-pyridinyl isomers .
- Triazole Substituents: Amino groups at position 4 improve solubility and hydrogen-bonding capacity, whereas methyl groups increase hydrophobicity .
- Acetamide Substituents: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance antimicrobial and anti-inflammatory activities, while methoxy groups contribute to moderate antioxidant effects .
Physicochemical Data
Anti-Exudative and Anti-Inflammatory Effects
- The target compound’s analogues (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models .
- Derivatives with 3-methoxyphenyl groups (as in the target compound) showed superior activity to 4-methoxyphenyl variants, likely due to improved membrane permeability .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| S-Alkylation | NaOH, MeOH | Methanol | RT | 65–80% |
| Paal-Knorr Condensation | 2,5-dimethoxytetrahydrofuran | Ethanol | Reflux | 70–85% |
Basic: Which spectroscopic and computational techniques are critical for structural validation?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, methoxyphenyl at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNOS: 371.1024) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (if crystalline) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .
Advanced: How do structural modifications (e.g., pyridinyl vs. furanyl substituents) influence anti-exudative activity?
Answer:
Substituents at the triazole 4-position and acetamide aryl groups significantly modulate bioactivity:
- Pyridinyl Groups : Enhance hydrogen-bonding with inflammatory targets (e.g., COX-2) vs. furanyl analogs, increasing anti-exudative potency by ~30% in rat models .
- Methoxy Position : Para-substitution on the phenyl ring reduces steric hindrance, improving solubility and bioavailability compared to ortho-substitution .
Q. Table 2: Anti-Exudative Activity (AEA) of Analogues
| Substituent (R) | AEA (% Inhibition) | Reference |
|---|---|---|
| 3-Methoxyphenyl | 82% | |
| 2-Chlorophenyl | 68% | |
| 4-Pyridinyl | 89% |
Methodological Note : Use dose-response assays (5–50 mg/kg in Wistar rats) and ANOVA for statistical validation of activity differences .
Advanced: How can computational docking resolve contradictions in reported biological targets?
Answer:
Discrepancies in target identification (e.g., COX-2 vs. NF-κB) arise from assay variability. Address this via:
Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., 6COX, 1NFK) using AutoDock Vina. Prioritize binding affinities (< -8.0 kcal/mol) and pose clustering .
MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess target stability. Validate with experimental IC correlations .
Example : Pyridinyl-triazole derivatives showed stronger binding to COX-2 (ΔG = -9.2 kcal/mol) than NF-κB, aligning with in vivo AEA data .
Advanced: What strategies mitigate instability during in vitro assays (e.g., hydrolysis of sulfanyl groups)?
Answer:
- pH Control : Maintain assay buffers at pH 7.4 (PBS) to minimize thiol oxidation .
- Antioxidants : Add 1 mM ascorbic acid to cell culture media .
- Prodrug Design : Mask the sulfanyl group as a disulfide (reversibly activated in reducing environments) .
Validation : Monitor degradation via HPLC-UV (λ = 254 nm) over 24 hours .
Advanced: How to design SAR studies for dual-action (anti-inflammatory + analgesic) derivatives?
Answer:
Scaffold Hybridization : Fuse triazole-acetamide with known analgesic motifs (e.g., indole, oxadiazole) .
In Silico Screening : Use PharmaGist for pharmacophore modeling of dual-target ligands .
Dual Assays : Test COX-2 inhibition (ELISA) and thermal hyperalgesia (Hargreaves test) in parallel .
Q. Table 3: Dual-Activity Lead Candidates
| Derivative | COX-2 IC (µM) | Analgesic ED (mg/kg) |
|---|---|---|
| Triazole-Indole Hybrid | 0.45 | 12.3 |
| Oxadiazole-Triazole | 0.78 | 18.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
